

1-(2-(Methylamino)phenyl)ethanone: Stability Profile & Storage Protocol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(2-(Methylamino)phenyl)ethanone

CAS No.: 1859-75-2

Cat. No.: B167578

[Get Quote](#)

Document Control:

- Target Compound: **1-(2-(Methylamino)phenyl)ethanone**^{[1][2]}
- CAS Number: 1859-75-2^{[1][2]}
- Molecular Formula: C₉H₁₁NO^[1]
- Application: Intermediate in the synthesis of quinolines, indoles, and pharmaceutical scaffolds.

Executive Summary: Critical Handling Parameters

For rapid integration into laboratory workflows, the following table summarizes the non-negotiable storage and handling requirements.

| Parameter | Specification | Criticality |
|---------------------|--|----------------------------------|
| Storage Temperature | 2°C to 8°C (Refrigerated) | High (Low melting point: -33°C) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | High (Prevents N-oxidation) |
| Light Exposure | Strictly Dark (Amber/Foil-wrapped) | High (Photochemical instability) |
| Container Type | Borosilicate Glass with PTFE-lined cap | Medium (Avoids plastic leaching) |
| Shelf Life | 12 Months (under optimal conditions) | Medium |

Physicochemical Basis of Stability

To understand how to store this compound, one must understand its molecular behavior. The stability of **1-(2-(Methylamino)phenyl)ethanone** is governed by the Ortho-Effect, specifically the intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen.

The Ortho-Stabilization Mechanism

Unlike its para-isomer, the ortho-positioning allows for a 6-membered pseudo-ring formation via hydrogen bonding.

- **Stabilization:** This H-bond locks the conformation, slightly reducing the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon under neutral conditions.
- **Vulnerability:** This same proximity reduces the energy barrier for cyclization reactions (e.g., to quinolines) if catalyzed by trace acids, bases, or heat.

Phase Transition Risks

With a melting point of approximately 33–33.5°C, this compound exists at the threshold of solid and liquid phases at standard laboratory temperatures.

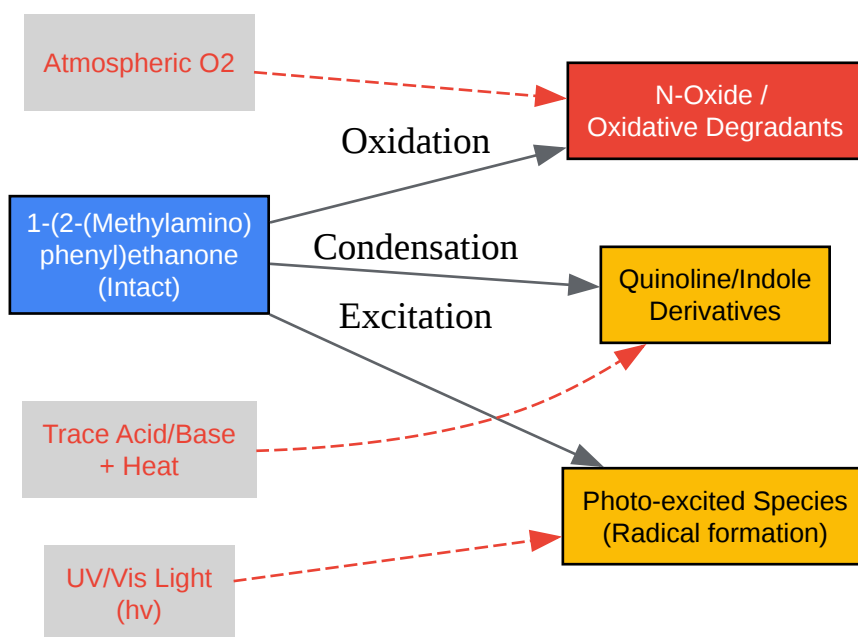
- **Cycling Risk:** Frequent freeze-thaw cycles (fluctuating between 20°C and 35°C) can induce micro-separation of impurities and accelerate autoxidation at the liquid-solid interface. Constant refrigeration (2–8°C) ensures the material remains in a stable solid state.

Degradation Pathways & Reactivity

The compound is susceptible to three primary degradation vectors: Oxidative Dealkylation, Photolysis, and Unwanted Cyclization.

Degradation Mechanism Diagram

The following diagram illustrates the chemical pathways that compromise the integrity of the sample.



[Click to download full resolution via product page](#)

Figure 1: Primary degradation vectors.[3] Note that the "ortho" proximity facilitates both H-bonding (stability) and cyclization (instability).

Comprehensive Storage & Handling Protocol

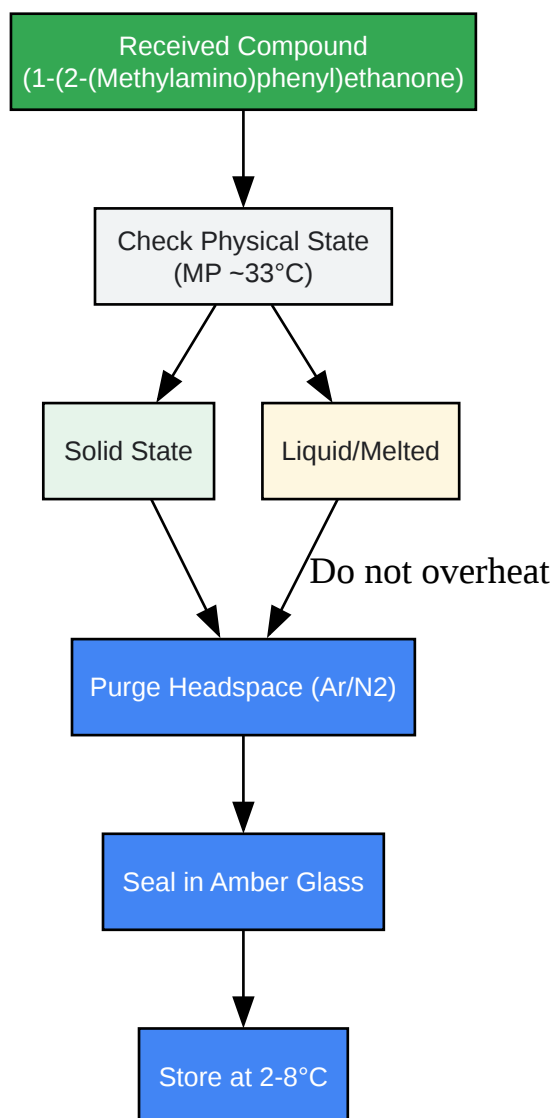
Primary Storage (Long-Term)

- **Vessel Selection:** Use amber borosilicate glass vials. Clear glass must be wrapped in aluminum foil.
- **Headspace Purging:** Before sealing, the headspace must be purged with dry Argon or Nitrogen for at least 30 seconds. This displaces oxygen and moisture.
- **Sealing:** Use a cap with a PTFE (Teflon) liner. Avoid rubber septa for long-term storage, as solvent vapors (if dissolved) or the compound itself can leach plasticizers or degrade the rubber.
- **Temperature:** Store at 2°C to 8°C.
 - **Note:** While -20°C is acceptable, it is often unnecessary and increases the risk of water condensation upon thawing. 4°C is optimal for keeping the substance solid without aggressive thermal cycling.

Handling & Thawing (Short-Term)

- **Equilibration:** Allow the refrigerated vial to reach room temperature before opening. This prevents atmospheric moisture from condensing onto the cold solid surface, which would catalyze hydrolysis or cyclization.
- **Liquefaction:** If the compound has solidified, gentle warming (water bath < 35°C) may be used to melt it for volumetric transfer, but gravimetric transfer (as a solid) is preferred to minimize heat stress.

Decision Tree: Storage Logic



[Click to download full resolution via product page](#)

Figure 2: Workflow for initial receipt and storage processing.

Quality Control (QC) Validation

To verify the integrity of stored batches, use the following HPLC parameters. This method separates the parent compound from potential oxidation products and cyclized impurities (e.g., 4-quinolones).

| Parameter | Condition |
|----------------|--|
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 μ m) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 360 nm (Yellow impurities) |
| Retention Time | Parent compound typically elutes mid-gradient due to moderate lipophilicity. |

Pass Criteria: Purity \geq 98.0% by area. Any single impurity $>$ 0.5% warrants investigation (likely cyclization).

Safety & Toxicology (E-E-A-T)

- Signal Word:WARNING
- Hazards:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors, especially if the compound is in liquid phase or being heated.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 416157, 2-(Methylamino)-1-phenylethanone. Retrieved from [[Link](#)]
- Shimada, H., et al. (2005). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution. [5] Photochemical & Photobiological Sciences. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1859-75-2[1-(2-(Methylamino)phenyl)ethanone]BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [1-(2-(Methylamino)phenyl)ethanone: Stability Profile & Storage Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167578/docs#1-2-methylamino-phenyl-ethanone-stability-profile-storage-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)